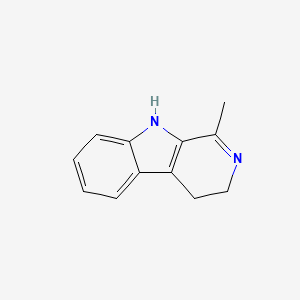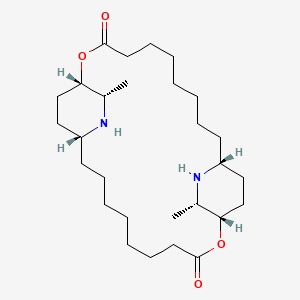
カルパイン
説明
Carpaine is an alkaloid compound derived from the leaves of Carica papaya, a tropical fruit tree native to Central and South America. It is a white crystalline solid with a bitter taste and has been used for centuries for its medicinal properties. Carpaine is a potent inhibitor of the enzyme cholinesterase, which is responsible for the breakdown of acetylcholine in the body. It is also believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
科学的研究の応用
- 細胞増殖と修復:
植物化学的特性と単離
代謝経路と果実の成熟
その他の潜在的な用途
要約すると、カルパインの多面的な特性は、さまざまな科学分野におけるさらなる探求に魅力的な化合物です。 研究者は、その潜在的な用途を明らかにし続けており、ヒトの健康における役割は、依然として興味深い研究分野です . 🌱🔬
作用機序
Target of Action
Carpaine, a major alkaloid component of papaya leaves , has been studied for its effects on cardiovascular health . The primary targets of Carpaine are the cardiomyocytes, specifically the H9c2 cell line . These cells play a crucial role in heart function, and their proliferation and repair are vital for maintaining cardiovascular health .
Mode of Action
Carpaine interacts with its targets, the H9c2 cardiomyocytes, by promoting their proliferation and repair . It achieves this by upregulating the cell cycle marker proteins cyclin D1 and PCNA . This interaction results in a significant increase in the proliferation rate of the H9c2 cells .
Biochemical Pathways
The biochemical pathways affected by Carpaine involve the FAK-ERK1/2 and FAK-AKT signaling pathways . These pathways are crucial for cell proliferation and survival. Activation of these pathways by Carpaine leads to increased cell proliferation, which is beneficial in the context of cardiomyocyte health .
Pharmacokinetics
The pharmacokinetics of Carpaine, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been evaluated using SwissADME online tool . This analysis revealed that Carpaine has good lipophilicity, drug-likeness, gastrointestinal (GI) absorption, and bioavailability . These properties are crucial for the compound’s effectiveness as they determine how well it is absorbed into the body, distributed to its target sites, metabolized, and finally excreted .
生化学分析
Biochemical Properties
Carpaine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the cardiovascular system, where Carpaine has been shown to reduce systolic, diastolic, and mean arterial blood pressure . This effect is likely due to its macrocyclic dilactone structure, which may act as a cation chelating agent . Additionally, Carpaine has been reported to possess anti-plasmodial activity, with a high selectivity towards parasites .
Cellular Effects
Carpaine influences various cellular processes and functions. In cardiomyocytes, Carpaine promotes cell proliferation and repair following oxidative insults . It activates key signaling pathways such as the FAK-ERK1/2 and FAK-AKT pathways, which are crucial for cell cycle progression and preventing cell death during stressful conditions . Furthermore, Carpaine has been shown to reduce the overproduction of reactive oxygen species and maintain mitochondrial membrane potential .
Molecular Mechanism
At the molecular level, Carpaine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Carpaine-induced cardiomyocyte proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways . Additionally, Carpaine’s macrocyclic dilactone structure may contribute to its cation chelating properties, which could influence its interaction with various enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carpaine have been observed to change over time. Studies have shown that Carpaine provides significant protection to cardiomyocytes during ischemia-reperfusion injury by promoting cell cycle progression and preventing cell death . The stability and degradation of Carpaine in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been noted in in vitro studies .
Dosage Effects in Animal Models
The effects of Carpaine vary with different dosages in animal models. In Wistar male rats, increasing dosages of Carpaine from 0.5 mg/kg to 2.0 mg/kg resulted in a progressive decrease in systolic, diastolic, and mean arterial blood pressure . No visible toxicity or adverse effects were observed in animals treated with Carpaine at a dose of 4 mg/kg for 8 days
Metabolic Pathways
Carpaine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biological activity. For example, Carpaine-induced cardiomyocyte proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways . These pathways play a vital role in regulating cell cycle progression and preventing cell death during oxidative stress .
Subcellular Localization
The subcellular localization of Carpaine plays a crucial role in its activity and function. Carpaine has been shown to localize in the cytoplasm and nuclei of cells This localization is essential for its interaction with specific biomolecules and its subsequent biological effects
特性
IUPAC Name |
13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCMASJCYVAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871890 | |
| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carpaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3463-92-1 | |
| Record name | Carpaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 120 °C | |
| Record name | Carpaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
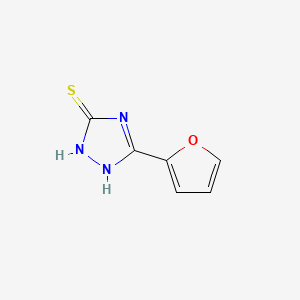
![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)
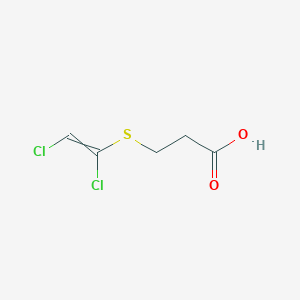

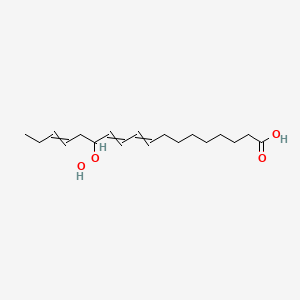
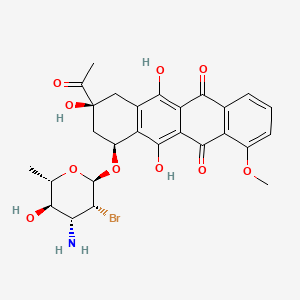

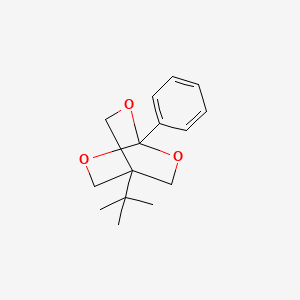
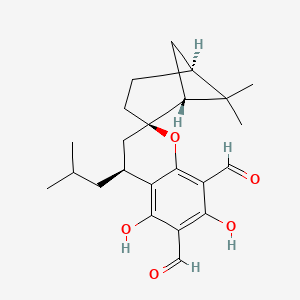

![(1R,2R,4R,6S,8S,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)
![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)
